7-(2-Methoxyethoxy)quinazolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(2-methoxyethoxy)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-9-10(6-8)12-7-13-11(9)14/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSHOJQWBHGLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 2 Methoxyethoxy Quinazolin 4 1h One and Precursor Compounds
Diverse Synthetic Routes to the Quinazolin-4(1H)-one Core
The quinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry and its synthesis has been extensively studied. nih.gov Key strategies involve building the pyrimidine (B1678525) ring onto a pre-existing substituted benzene (B151609) derivative, typically an anthranilic acid derivative or a related compound.
Cyclization Reactions for Aromatic Ring Formation
Cyclization reactions are fundamental to forming the quinazolinone core. One common approach involves the reaction of 2-aminobenzamides or related anthranilic acid derivatives with a one-carbon source. For instance, 2-aminobenzamides can be condensed with aldehydes, catalyzed by acids like p-toluenesulfonic acid, to form an intermediate which is then dehydrogenated to yield the quinazolin-4(3H)-one. organic-chemistry.org
Another powerful method is the three-component reaction of isatoic anhydride (B1165640), an amine, and a third component like an aldehyde or acyl hydrazine. researchgate.net These reactions often proceed in a one-pot manner under mild conditions, providing an efficient route to diversely substituted quinazolinones. The reaction of isatoic anhydride with an amine source first leads to a 2-aminobenzamide (B116534) intermediate, which then undergoes cyclization. researchgate.net
Amidation and Annulation Strategies
Amidation and subsequent annulation (ring-forming) strategies provide a direct route to the quinazolin-4(1H)-one framework. A notable example is the copper-mediated tandem C(sp²)-H amination and annulation of benzamides and amidines. nih.gov This method constructs the quinazolin-4(1H)-one core by forming a new C-N and C-C bond in a sequential process. The reaction generally involves heating a benzamide (B126) and an amidine in the presence of a copper catalyst, such as copper(II) acetate, in a solvent like DMSO. rsc.org
Another approach involves the reaction of 2-halobenzamides with nitriles in the presence of a copper catalyst. This process includes a nucleophilic addition to the nitrile followed by an intramolecular SNAr reaction to complete the quinazolinone ring. organic-chemistry.org
Table 1: Comparison of Synthetic Routes to the Quinazolin-4(1H)-one Core
| Methodology | Key Reactants | Typical Catalysts/Reagents | General Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Cyclization | Isatoic Anhydride, Amines, Aldehydes | N-halosulfonamides | Reflux in EtOH/H₂O | High yields, green chemistry principles | researchgate.net |
| Amidation/Annulation | Benzamides, Amidines | Cu(OAc)₂ | 90 °C in DMSO | High efficiency, novel bond formation | nih.govrsc.org |
| Condensation | 2-Aminobenzamides, Aldehydes | p-Toluenesulfonic acid, PIDA | Mild conditions | Good for N-alkoxy substituents | organic-chemistry.org |
Functionalization Strategies for Introducing the 7-(2-Methoxyethoxy) Moiety
The introduction of the 7-(2-methoxyethoxy) side chain can be achieved either by building the quinazolinone core from a pre-functionalized benzene ring or by adding the moiety to a pre-formed quinazolinone.
Targeted Alkylation and Etherification Reactions
The most direct method for installing the 2-methoxyethoxy group is through a Williamson ether synthesis. This typically involves the reaction of a 7-hydroxyquinazolin-4(1H)-one intermediate with a 2-methoxyethoxy halide, such as 1-bromo-2-methoxyethane (B44670) or 1-chloro-2-methoxyethane, in the presence of a base.
An alternative strategy involves the alkylation of a precursor molecule before the quinazolinone ring is formed. For example, a substituted dihydroxybenzoate, such as ethyl 3,4-dihydroxybenzoate, can be alkylated using 2-bromoethylmethyl ether and a base like potassium carbonate. google.com This functionalized benzoate (B1203000) is then carried through subsequent nitration, reduction, and cyclization steps to form the desired 6,7-bis(2-methoxyethoxy)quinazolin-4(1H)-one, a strategy directly adaptable for the 7-substituted analogue. google.com
Selective Substitution at the C-7 Position
Selective substitution at the C-7 position is crucial for synthesizing the target compound. If starting with a quinazolinone having a leaving group at the 7-position, such as a halogen, a nucleophilic aromatic substitution (SNAr) reaction can be employed. For instance, a 7-fluoro-6-nitroquinazolin-4-ol can be converted to a 7-methoxy derivative by reaction with potassium hydroxide (B78521) in methanol, demonstrating the lability of a halogen at this position to nucleophilic attack. webofproceedings.org This principle can be extended to using sodium 2-methoxyethoxide to introduce the desired side chain.
The synthesis of related compounds like 6,7-bis(2-methoxyethoxy)quinazoline derivatives often starts from 3,4-dihydroxybenzoic acid derivatives, which are first etherified and then elaborated into the final heterocyclic system. google.comnih.gov This precursor-based approach ensures the correct placement of the alkoxy groups before the quinazolinone ring is constructed.
Table 2: Key Etherification and Substitution Reactions
| Starting Material | Reagent | Base/Catalyst | Product Type | Reaction Type | Reference |
|---|---|---|---|---|---|
| Ethyl 3,4-dihydroxybenzoate | 2-bromoethylmethyl ether | K₂CO₃ | Functionalized Benzoate Precursor | Williamson Ether Synthesis | google.com |
| 7-Fluoro-6-nitroquinazolin-4-ol | Methanol | KOH | 7-Methoxy-6-nitroquinazolin-4-ol | Nucleophilic Aromatic Substitution | webofproceedings.org |
| 7-Hydroxyquinazolin-4(1H)-one | 1-bromo-2-methoxyethane | K₂CO₃, NaH, etc. | 7-(2-Methoxyethoxy)quinazolin-4(1H)-one | Williamson Ether Synthesis | nih.govrsc.org |
Synthesis of Key Intermediates for Derivatization
A common route to such intermediates starts with commercially available materials like 3,4-dihydroxybenzoic acid or its ethyl ester. As described in the synthesis of related compounds, ethyl 3,4-dihydroxybenzoate can be selectively alkylated and then nitrated to introduce a nitro group ortho to the eventual amine. google.com For the synthesis of the title compound, one would start with a 4-hydroxy-2-aminobenzoic acid derivative. The hydroxyl group would be alkylated with a 2-methoxyethoxy halide.
The resulting ethyl-2-amino-4-(2-methoxyethoxy)benzoate is a key intermediate. This compound can then be cyclized to form the quinazolin-4(1H)-one ring. The cyclization is typically achieved by heating with a source of formamide (B127407) or by reaction with formamidine (B1211174) acetate, which provides the final carbon atom (C-2) of the pyrimidine ring. The reduction of the nitro group to an amine is a critical step, often accomplished via hydrogenation using catalysts like PtO₂ or Raney Nickel. google.com
Preparation of 6,7-Bis-(2-methoxyethoxy)-quinazolin-4(3H)-one
A key intermediate in the synthesis of various biologically active quinazolines is 6,7-Bis-(2-methoxyethoxy)-quinazolin-4(3H)-one. echemi.com This compound serves as a foundational structure upon which further modifications are made to achieve the desired final product.
One documented synthetic route involves several steps starting from more basic reagents. google.com A common pathway includes the alkylation of ethyl 3,4-dihydroxybenzoate with 2-bromoethylmethyl ether in the presence of potassium carbonate. This is followed by a nitration step using nitric acid and acetic acid to yield ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. The nitro group is then reduced to an amine, typically through hydrogenation using a catalyst like platinum oxide (PtO₂), to form ethyl-2-amino-4,5-bis-(2-methoxyethoxy)benzoate with yields around 88%. google.com The final cyclization to produce the quinazolinone ring is achieved by reacting the amino-benzoate with ammonium (B1175870) formate (B1220265) and formaldehyde (B43269) at high temperatures (160-165 °C). google.com
An alternative approach starts with 3,4-dihydroxy benzaldehyde, which is reacted with a bromo derivative of ethyl methyl ether, such as 2-bromoethylmethyl ether, to form 3,4-bis(2-methoxyethoxy)benzaldehyde. google.com This intermediate then undergoes further reactions to form the quinazolinone core. This precursor is characterized as a white to off-white solid with a melting point of 182 °C. echemi.com
Table 1: Physical and Chemical Properties of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one echemi.com
| Property | Value |
| CAS Number | 179688-29-0 |
| Molecular Formula | C₁₄H₁₈N₂O₅ |
| Molecular Weight | 294.3 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 182 °C |
| Boiling Point | 467.8±55.0 °C (Predicted) |
| Density | 1.26±0.1 g/cm³ (Predicted) |
| Water Solubility | Soluble in DMSO (≥10mg/mL) |
Halogenation and Subsequent Coupling Reactions
Halogenated quinazolinones are versatile intermediates for creating more complex, polysubstituted derivatives through metal-catalyzed cross-coupling reactions. nih.govnih.gov The halogen atom, typically chlorine, bromine, or iodine, is introduced onto the quinazolinone ring system and then displaced in subsequent reactions. nih.gov
A crucial step in modifying the quinazolinone core is the conversion of the hydroxyl group at the C4 position to a halogen, most commonly chlorine. This is achieved by treating the quinazolinone precursor, such as 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.comnih.govwebofproceedings.org For instance, reacting 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one with oxalyl chloride or phosphorus oxychloride can yield 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline with yields of 92% and 56%, respectively. google.com The synthesis of 4-chloro-7-methoxy-6-nitroquinazoline (B1631271) from its quinazolin-4-ol precursor using SOCl₂ and a catalytic amount of DMF has also been reported with an 86% yield. webofproceedings.org
Once halogenated, these intermediates can undergo various cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. nih.govmdpi.com The reactivity of the C-halogen bond in these coupling reactions generally follows the order C-I > C-Br >> C-Cl, which allows for selective reactions when multiple different halogens are present on the molecule. nih.gov These transition metal-catalyzed reactions are fundamental for synthesizing a diverse library of quinazolinone derivatives. bohrium.com
Methodological Advancements and Optimization in Synthesis
Recent advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and high-yielding methods for synthesizing quinazolinone derivatives.
Microwave-Assisted Synthetic Approaches
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. frontiersin.org The application of microwave irradiation can dramatically reduce reaction times, improve product yields, and often leads to cleaner reactions with simpler work-up procedures. frontiersin.orgscholarsresearchlibrary.combenthamdirect.com
Several studies have demonstrated the successful application of microwave technology to the synthesis of quinazolinones. nih.govsci-hub.cat For example, a green, rapid, and efficient microwave-assisted method has been developed for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines via an iron-catalyzed cyclization in water. sci-hub.cat This approach is notable for its use of an environmentally benign solvent and its ability to produce moderate to high yields even with less reactive substrates. sci-hub.cat Another approach utilizes microwave irradiation to synthesize 3-aryl-2-alkyl-quinazolin-4-one derivatives from benzoxazinone (B8607429) and various amines, resulting in good yields and reduced reaction times. scholarsresearchlibrary.com The use of microwave reactors can transform reactions that would typically require hours of refluxing under conventional heating into processes that are completed in minutes. benthamdirect.comnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolinones
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours nih.gov | Minutes scholarsresearchlibrary.combenthamdirect.com |
| Energy Consumption | High sci-hub.cat | Lower frontiersin.org |
| Product Yield | Moderate to Good nih.gov | Often Improved frontiersin.orgscholarsresearchlibrary.com |
| Solvent Use | Often organic solvents nih.gov | Can utilize green solvents like water sci-hub.cat |
| Work-up | Standard | Often simpler and cleaner scholarsresearchlibrary.com |
High-Yielding Protocols for Industrial and Academic Applications
The development of high-yielding and cost-effective synthetic protocols is crucial for both industrial manufacturing and academic research. google.com For quinazolinone synthesis, this involves optimizing reaction conditions, using efficient catalysts, and designing convergent synthetic routes that minimize the number of steps and the need for purification of intermediates. google.com
Metal-catalyzed cross-coupling reactions of halogenated quinazolinones are a cornerstone of high-yield protocols. nih.govnih.govmdpi.com These reactions allow for the precise and efficient introduction of various substituents onto the quinazolinone scaffold. For industrial applications, the focus is on developing robust processes that reduce the use of costly or hazardous reagents and minimize waste. google.com For instance, improving the efficiency of the chlorination step and the subsequent coupling reaction is critical. A patent describes a process for the synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride that was designed to be more efficient and convergent, reducing the number of steps and avoiding costly reagents and purification methods like silica (B1680970) gel chromatography which are not ideal for large-scale production. google.com The transition from older multi-step processes involving hazardous materials like hydrogen gas and expensive catalysts like PtO₂ to more streamlined methods represents a significant advancement for industrial applications. google.com
Spectroscopic and Spectrometric Characterization Methodologies
The structural elucidation of this compound and its precursors relies on a combination of modern spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the synthesized compounds. orientjchem.org
Key characterization techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. nih.gov In the ¹H NMR spectrum of a related compound, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851), characteristic signals appear for the aromatic protons (δ 8.78, 7.35, 7.25 ppm), the methoxy (B1213986) group protons (δ 3.43, 3.42 ppm), and the ethoxy chain protons (δ 4.30–4.23, 3.91–3.74 ppm). nih.gov
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound and provides confirmation of its elemental composition through high-resolution mass spectrometry (HRMS). nih.govdoi.org For example, the ESI-MS spectrum for 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline shows a molecular ion peak [M+1]⁺ at m/z 313. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For quinazolinones, characteristic absorption bands for the C=O (amide) and N-H groups are typically observed. acgpubs.org
Table 3: Representative Spectroscopic Data for a Substituted Quinazoline (B50416) Precursor nih.gov
| Compound | Technique | Key Signals/Peaks |
| 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | ¹H NMR (400 MHz, CDCl₃) | δ 8.78 (s, 1H), 7.35 (s, 1H), 7.25 (s, 1H), 4.30–4.23 (m, 4H), 3.91–3.74 (m, 4H), 3.43 (s, 3H), 3.42 (s, 3H) |
| ESI-MS | m/z: 313 [M+1]⁺ |
The combination of these analytical methods provides unambiguous confirmation of the structure and purity of the synthesized this compound and its intermediates, which is essential for their application in further research and development. orientjchem.orgbeilstein-journals.org
Structure Activity Relationship Sar Studies of 7 2 Methoxyethoxy Quinazolin 4 1h One Analogs
Positional and Substituent Effects on the Quinazoline (B50416) Ring
Modifications on the quinazoline core, especially at the C-6 and C-7 positions, are pivotal in modulating the biological potency, target affinity, and selectivity of these compounds.
Influence of Dioxygenated Functions at C-6 and C-7 on Biological Potency
The introduction of oxygenated functional groups at the C-6 and C-7 positions of the quinazoline ring has been a widely explored strategy to enhance biological activity, particularly in the context of Epidermal Growth Factor Receptor (EGFR) inhibition. Research has consistently shown that electron-donating groups in these positions are favorable for potency. nih.gov
However, the size of the alkoxy groups at these positions is a critical factor. While dioxygenation is beneficial, bulkier groups can lead to a decrease in activity. It has been observed that larger substituents, such as a 2-methoxy-ethyl-oxy group, can cause a slight deviation of the quinazoline core within the active site, potentially weakening key interactions. nih.gov In contrast, the more compact 6,7-dimethoxy substitution allows for more favorable hydrogen bonding with key residues like Met769 in the EGFR active site. nih.gov
Conversely, for other biological targets, the electronic nature of the substituents at C-6 and C-7 can have different effects. For example, in the development of quinazolinone derivatives with anti-inflammatory properties, the presence of electron-withdrawing groups at C-6 and C-7 was found to increase the anti-inflammatory effect. mdpi.com
| Target | Favorable Substituent Type at C-6/C-7 | Example | Effect | Reference |
|---|---|---|---|---|
| EGFR Kinase | Electron-Donating (Alkoxy) | 6,7-Dimethoxy | Increased Potency | nih.govnih.gov |
| EGFR Kinase | Bulky Alkoxy | 6,7-di(2-methoxy-ethyl-oxy) | Decreased Potency | nih.gov |
| Inflammatory Pathways | Electron-Withdrawing | 6,7-Dichloro | Increased Anti-inflammatory Activity | mdpi.com |
| Antimicrobial | Halogen | 6-Bromo | Improved Antimicrobial Activity | nih.gov |
Role of the Ether Linker Flexibility at C-7
The C-7 position is a common site for introducing side chains to modulate the physicochemical properties and biological activity of quinazoline analogs. The flexibility and nature of the linker at this position are significant determinants of potency and solubility.
Introducing basic side chains at the C-7 position has been shown to markedly improve the aqueous solubility of 4-anilinoquinazolines compared to analogs with neutral side chains. nih.gov This is a critical factor for developing orally bioavailable drugs. Furthermore, bulkier substituents at the C-7 position can be favorable for inhibitory activity. nih.gov
Studies exploring dual EGFR/VEGFR2 inhibitors have shown that a longer, more flexible chain linker between the quinazoline core and a 3-nitro-1,2,4-triazole (B13798) moiety at the C-7 position was beneficial for inhibitory activity against both kinases. nih.gov This suggests that the C-7 side chain can extend into and interact with specific sub-pockets of the target enzyme, and that linker flexibility is key to achieving an optimal binding conformation.
Impact of Various Substituents on Target Affinity and Selectivity
The nature of the substituent can be tailored to the specific target. While electron-donating methoxy (B1213986) groups are optimal for EGFR inhibition, halogen atoms at the C-6 position have been found to improve the antimicrobial activity of quinazolinone derivatives. nih.govnih.gov This highlights the target-dependent nature of SAR at the quinazoline core.
Structural Determinants on the 4-Anilino Moiety (for 4-anilinoquinazoline (B1210976) analogs)
For 4-anilinoquinazolines, a class that includes many potent kinase inhibitors, the aniline (B41778) ring (also referred to as the 4-anilino moiety) is a critical component that interacts deeply within the ATP-binding site. Substitutions on this ring are a key strategy for modulating affinity and selectivity.
Effects of Halogenation and Alkyl Substitution on the Aniline Ring
The position and nature of substituents on the aniline ring significantly impact the inhibitory activity. The meta-position (C-3') of the aniline ring is a particularly sensitive and important site for modification.
In contrast, substitutions at other positions can be detrimental. For instance, the introduction of a second substituent at the para-position (C-4') or a single mono-para substitution generally leads to decreased activity. nih.gov
| Position | Substituent Type | Example | Effect on Potency | Reference |
|---|---|---|---|---|
| meta (3') | Small, Lipophilic | -CH₃ | Increased | mdpi.com |
| meta (3') | Halogen | -Br | Superior Increase | mdpi.commdpi.com |
| meta (3') | Halogen | -Cl | Increased | mdpi.comnih.gov |
| para (4') | Various | -CF₃ | Decreased | nih.gov |
Consequence of Hydroxyl and Ethynyl (B1212043) Moieties
The introduction of hydroxyl and ethynyl groups has also been investigated as a means to modulate activity. Phenolic anilinoquinazolines (containing a hydroxyl group on the aniline ring) have shown improved binding affinities for kinases like RET. However, this modification often comes with the drawback of high metabolic clearance, making these compounds less favorable from a drug development perspective. nih.gov Furthermore, replacing a 4'-hydroxy group with hydrophobic substituents or adding other groups to the 4'-hydroxyphenyl moiety has been found to decrease EGFR inhibitory activity. mdpi.com
Alkynyl groups, on the other hand, have shown considerable promise. The synthesis of 4-anilinoquinazolines with alkynyl groups at either the C-6 position of the quinazoline ring or the C-3' position of the aniline ring has yielded potent EGFR inhibitors. researchgate.net A particularly effective modification was the introduction of a 6-hydroxypropynyl group, which resulted in a highly potent EGFR kinase inhibitor. researchgate.net Similarly, a 4-hydroxybutynyl substituent at the C-6 position led to very strong growth inhibition of EGFR-mutant cancer cells. researchgate.net These findings suggest that the alkynyl moiety can be used to extend into and form favorable interactions within the enzyme's active site.
Bioisosteric Replacement Studies of Terminal Rings
Bioisosteric replacement is a widely used strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. nih.govpreprints.org In the context of 7-(2-methoxyethoxy)quinazolin-4(1H)-one analogs, bioisosteric replacement of terminal rings has been explored to enhance biological activity.
One common strategy involves the replacement of a terminal phenyl ring with other aromatic or heteroaromatic systems. For instance, replacing a thiophene (B33073) ring with a quinazolinone core has been shown to yield highly active allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. nih.gov While this study did not focus on the 7-(2-methoxyethoxy) substituent specifically, it highlights the principle that the core quinazolinone structure can serve as a successful bioisostere for other heterocyclic systems.
In another example, the bioisosteric replacement of a carbon atom with a sulfur atom in a related triazinoquinazoline system led to a decrease in affinity for the COX-1 enzyme, demonstrating that not all bioisosteric replacements are favorable and that the choice of replacement is critical for the desired biological outcome. preprints.org The impact of such replacements often depends on the specific interactions the terminal ring makes with the target protein.
The following table summarizes the impact of bioisosteric replacement on the activity of quinazolinone analogs from various studies, illustrating the general principles that can be applied to this compound.
| Parent Scaffold | Original Terminal Ring | Bioisosteric Replacement | Observed Change in Activity | Reference |
| Thienopyrimidinone | Thiophene | Quinazolinone | Maintained or improved inhibitory activity | nih.gov |
| Triazinoquinazoline | Carbon-containing side chain | Sulfur-containing side chain | Decreased affinity for COX-1 | preprints.org |
| FMS inhibitor | Middle phenyl ring-amide | Quinazoline core | Maintained binding mode to FLT3 kinase | researchgate.net |
Conformational and Electronic Requirements for Activity
The biological activity of quinazolinone derivatives is not only dependent on their constituent atoms but also on their three-dimensional arrangement (conformation) and electronic properties.
Planar Configuration and its Significance
The planarity of the quinazolinone ring system is a significant factor influencing its biological activity. A planar conformation allows for effective π-π stacking interactions with aromatic residues in the binding sites of target proteins. researchgate.net X-ray crystallography studies of quinazolinone derivatives have confirmed the near-planar structure of the fused ring system. mdpi.com
Electronic Properties and Their Correlation with Biological Response
The electronic properties of the quinazolinone scaffold and its substituents play a critical role in determining the biological response. The distribution of electron density, dipole moment, and the ability to participate in hydrogen bonding and other non-covalent interactions are key determinants of binding affinity.
Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the electronic properties of quinazolinone derivatives with their biological activities. nih.govacs.org These studies often utilize molecular descriptors related to physicochemical, topological, and geometrical aspects. For example, the presence of electron-withdrawing or electron-donating groups at specific positions on the quinazolinone ring can significantly alter the electronic landscape of the molecule and, consequently, its interaction with biological targets. nih.gov
In a series of quinazolinone derivatives, the introduction of electron-withdrawing groups, particularly halogens at position 6, resulted in the most active compounds. nih.gov This suggests that modulating the electronic properties of the benzene (B151609) ring of the quinazolinone core can have a profound impact on activity. While this finding is not directly on the 7-position, it underscores the importance of the electronic nature of substituents on the quinazolinone ring.
Rational Design Principles Derived from SAR
The culmination of SAR studies is the development of rational design principles that can guide the synthesis of new, more effective analogs.
Elucidation of Pharmacophoric Features
A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. dovepress.com Pharmacophore modeling is a powerful tool in drug discovery for identifying the key interaction points between a ligand and its target. ugm.ac.idd-nb.info
For quinazolinone derivatives, the key pharmacophoric features often include:
A hydrogen bond acceptor (the carbonyl oxygen at position 4). preprints.org
A hydrogen bond donor (the N-H group at position 3).
An aromatic ring system for π-π stacking interactions. researchgate.net
Specific hydrophobic and hydrogen bonding features contributed by substituents.
The 7-(2-methoxyethoxy) group in the target compound likely contributes to the pharmacophore through hydrogen bond acceptance by the ether oxygens and by providing a specific steric and hydrophobic profile. The following table outlines the key pharmacophoric features of quinazolinone-based inhibitors.
| Pharmacophoric Feature | Structural Element | Type of Interaction | Significance |
| Hydrogen Bond Acceptor | Carbonyl oxygen at C4 | Hydrogen bonding | Crucial for anchoring to the target |
| Hydrogen Bond Donor | N-H at position 3 | Hydrogen bonding | Important for binding affinity |
| Aromatic Core | Quinazolinone ring system | π-π stacking, hydrophobic interactions | Provides a rigid scaffold for optimal positioning of other features |
| Substituent at C7 | 2-Methoxyethoxy group | Hydrophobic and potential hydrogen bonding | Influences potency and selectivity |
Strategies for Optimizing Potency and Ligand Efficiency
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, considering its size. It is calculated as the binding affinity (e.g., pIC50) divided by the number of non-hydrogen atoms. Optimizing potency and ligand efficiency are key goals in lead optimization.
Strategies for optimizing the potency and ligand efficiency of this compound analogs include:
Fine-tuning the 7-position substituent: While the 2-methoxyethoxy group provides a starting point, exploring variations in the length of the alkoxy chain, the introduction of other functional groups, or replacing it with other bioisosteric groups could lead to improved interactions with the target.
Modification of the 2-position: The 2-position of the quinazolinone ring is a common site for modification and can significantly impact activity. nih.gov Introducing small, functionalized groups at this position can lead to new interactions with the target protein.
Introduction of substituents on the benzene ring: As suggested by SAR studies on other quinazolinones, the addition of small, electron-withdrawing groups at positions 5, 6, or 8 could enhance potency. nih.gov
The following table provides a hypothetical example of how systematic modifications could be explored to optimize the potency of this compound analogs.
| Analog | Modification | Rationale | Predicted Outcome |
| 1 | Replace 7-(2-methoxyethoxy) with 7-(2-hydroxyethoxy) | Introduce a hydrogen bond donor | Increased binding affinity if a hydrogen bond acceptor is present in the target's binding site |
| 2 | Introduce a methyl group at the 2-position | Explore steric and hydrophobic effects | Potential increase in potency and ligand efficiency |
| 3 | Add a fluorine atom at the 6-position | Modulate electronic properties | Potential increase in activity based on previous SAR studies |
Molecular Mechanisms of Action and Biological Targets
Tyrosine Kinase Inhibition
Tyrosine kinases are a major class of enzymes that are often dysregulated in diseases such as cancer, making them a prime target for therapeutic intervention. The quinazoline (B50416) scaffold is a common feature in many approved tyrosine kinase inhibitors.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, can drive tumor cell proliferation, survival, and metastasis. Many quinazoline-based compounds have been developed as EGFR inhibitors. These inhibitors typically function by competing with adenosine triphosphate (ATP) for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. drugs.compatsnap.comresearchgate.netwikipedia.org This inhibition can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling. nih.gov
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several quinazoline derivatives have been identified as inhibitors of VEGFR tyrosine kinases, particularly VEGFR-2. nih.govtbzmed.ac.irekb.egstemcell.com Inhibition of VEGFR signaling can disrupt the tumor blood supply, leading to a reduction in tumor growth.
Specific data on the interaction between 7-(2-Methoxyethoxy)quinazolin-4(1H)-one and VEGFR tyrosine kinases is not available. However, studies on other 4-anilinoquinazolines have shown that modifications at the C-7 position can influence their potency and selectivity as VEGFR inhibitors. stemcell.com
The KIT receptor tyrosine kinase is another important target in cancer therapy, particularly in gastrointestinal stromal tumors (GIST), where activating mutations in the KIT gene are common. The development of inhibitors that can target a wide range of KIT mutations (pan-KIT inhibitors) is an active area of research. A structurally related compound, AZD3229, which features a 5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl core, has been identified as a potent pan-KIT mutant inhibitor. nih.govresearchgate.net This suggests that the 7-(2-methoxyethoxy)quinazolin scaffold may have the potential to interact with and inhibit KIT kinases. However, direct experimental evidence for this compound is lacking.
The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is involved in various cellular processes, and their aberrant activation is implicated in several cancers. Some quinazolinone derivatives have been investigated as inhibitors of FGFR kinases. researchgate.net For instance, erdafitinib, a selective pan-FGFR kinase inhibitor, has shown potent antitumor activity. nih.gov While this indicates the potential for quinazoline-based compounds to target FGFRs, specific data on the effect of this compound on FGFR kinase activity is not currently available.
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. nih.gov Pharmacological targeting of this pathway is a promising therapeutic strategy. nih.gov While some quinazoline derivatives have been explored as inhibitors of components of the PI3K/mTOR pathway, there is no specific information available regarding the interference of this compound with this signaling cascade.
Other Enzymatic and Receptor Interactions
Beyond tyrosine kinases, quinazoline derivatives have been shown to interact with other enzymes and receptors. For example, some 2,3-dihydroquinazolin-4(1H)-ones have been found to act as tubulin polymerization inhibitors. nih.govrsc.org However, there is no specific information available in the scientific literature concerning other enzymatic or receptor interactions for this compound.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP can lead to cell death, a concept known as synthetic lethality. youtube.com PARP inhibitors work by blocking the action of PARP proteins, which are responsible for repairing single-strand DNA breaks. youtube.com When these breaks are not repaired, they can lead to the formation of double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be repaired through homologous recombination, a process that relies on functional BRCA genes. However, in cancer cells with mutated BRCA genes, this repair pathway is compromised. The accumulation of unrepaired DNA damage triggers apoptosis, the programmed cell death, selectively killing the cancer cells. youtube.com
While the quinazoline scaffold is a component of some kinase inhibitors, specific data directly linking this compound to significant PARP inhibition is not extensively documented in the available research. However, the broader class of nitrogen-containing heterocyclic compounds has been explored for PARP inhibitory activity. For instance, phthalazinone derivatives, which share some structural similarities with quinazolinones, have been developed as potent PARP inhibitors. nih.gov
| PARP Inhibitor Mechanism | Effect on Cancer Cells with DNA Repair Deficiencies |
| Inhibition of PARP enzyme activity | Accumulation of single-strand DNA breaks |
| Trapping of PARP on DNA | Formation of double-strand breaks during replication |
| Blockade of DNA repair pathways | Induction of apoptosis (synthetic lethality) |
This table summarizes the general mechanism of PARP inhibitors.
Histone Methyltransferase G9a Modulation
Histone methyltransferases are enzymes that play a critical role in epigenetic regulation by adding methyl groups to histone proteins, thereby influencing gene expression. G9a, a specific histone methyltransferase, is involved in the methylation of histone H3 at lysine 9 (H3K9), a mark typically associated with gene silencing. Overexpression of G9a has been observed in various cancers, making it a potential therapeutic target.
Research into quinazoline-based compounds has revealed their potential as G9a inhibitors. Specifically, derivatives of 2,4-diamino-7-aminoalkoxy-quinazoline have been identified as potent and selective inhibitors of G9a. nih.gov The structure-activity relationship (SAR) studies of these compounds highlight the importance of the substitution at the 7-position of the quinazoline ring for their cellular activity and membrane permeability. nih.gov While these studies did not specifically investigate this compound, the findings suggest that the methoxyethoxy group at this position could influence the compound's ability to interact with the G9a active site and modulate its activity.
| Compound Class | Target | Significance |
| 7-Aminoalkoxy-quinazolines | Histone Methyltransferase G9a | Potential for epigenetic cancer therapy |
This table highlights the potential of the quinazoline scaffold in G9a modulation based on studies of related compounds.
Tyrosinase Inhibition and Melanogenesis Regulation
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. mdpi.comnih.gov The overproduction of melanin can lead to hyperpigmentation disorders. Consequently, inhibitors of tyrosinase are of great interest for cosmetic and therapeutic applications.
A closely related compound, 6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone (BMEQ), has been identified as a novel and potent tyrosinase inhibitor. nih.gov BMEQ exhibits strong inhibitory activity against tyrosinase in a competitive manner. nih.gov Mechanistic studies revealed that BMEQ quenches the intrinsic fluorescence of tyrosinase through a static mechanism, indicating the formation of a stable complex. nih.gov The binding of BMEQ to tyrosinase is driven by hydrogen bonds and hydrophobic interactions, which leads to a conformational change in the enzyme, thereby reducing its catalytic activity. nih.gov Furthermore, BMEQ has been shown to inhibit the browning of fresh-cut apples by suppressing polyphenol oxidase (PPO) and peroxidase (POD) activity. nih.gov
Given the significant activity of BMEQ, it is plausible that this compound also possesses tyrosinase inhibitory properties, as it shares the same core structure and a similar side chain at a key position.
| Compound | IC50 (Tyrosinase Inhibition) | Inhibition Mechanism | Key Interactions |
| 6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone (BMEQ) | 160 ± 6 μM | Competitive | Hydrogen bonds and hydrophobic interactions |
This table presents the tyrosinase inhibitory activity of a closely related quinazolinone compound.
Modulation of Cellular Signaling Pathways
Tubulin Assembly Inhibition and Microtubule Disruption
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. nih.gov Agents that interfere with tubulin polymerization and microtubule dynamics are potent anticancer drugs.
The quinazolin-4(3H)-one scaffold has been identified in compounds that exhibit broad-spectrum cytotoxic activity by impacting tubulin polymerization. nih.gov Molecular modeling studies of certain 2-substituted quinazolin-4(3H)-ones have shown that they can dock into the colchicine binding site of tubulin, a known pocket for tubulin polymerization inhibitors. nih.gov By binding to this site, these compounds can disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. nih.gov Although direct experimental data for this compound is pending, the established activity of the core quinazolinone structure suggests that it may also contribute to the inhibition of tubulin assembly.
| Compound Class | Target | Mechanism of Action | Cellular Effect |
| Quinazolin-4(3H)-ones | Tubulin | Inhibition of polymerization, interaction with colchicine binding site | G2/M cell cycle arrest, apoptosis |
This table summarizes the effects of the broader class of quinazolin-4(3H)-ones on tubulin and microtubules.
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. harvard.edumdpi.com Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Quinazoline derivatives have been recognized as potent inducers of apoptosis. jofamericanscience.org Some of these compounds have been shown to act as caspase activators, promoting the apoptotic cascade in cancer cells. jofamericanscience.org The induction of apoptosis by certain quinazolines can be mediated through both the intrinsic and extrinsic pathways. The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which then activates caspase-9. nih.gov The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8. mdpi.com While the specific pathway activated by this compound has not been fully elucidated, the pro-apoptotic activity of the quinazoline scaffold suggests its potential to trigger cell death through one or both of these mechanisms.
| Apoptotic Pathway | Initiation | Key Caspases |
| Intrinsic | Mitochondrial stress, cytochrome c release | Caspase-9, Caspase-3 |
| Extrinsic | Death receptor activation | Caspase-8, Caspase-3 |
This table outlines the two main pathways of apoptosis that can be modulated by quinazoline-based compounds.
Reactive Oxygen Species (ROS) Generation and Cellular Homeostasis
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. mdpi.com While low levels of ROS are important for normal cellular signaling, excessive ROS can lead to oxidative stress, damaging cellular components and triggering apoptosis. mdpi.com Many cancer cells exhibit higher basal levels of ROS, and further increasing ROS levels with exogenous agents can be a therapeutic strategy to selectively kill them.
Some heterocyclic compounds containing quinoline and quinazoline frameworks have been shown to induce apoptosis in cancer cells through the generation of ROS. For example, certain quinolino-triazole derivatives have been reported to cause mitochondrial damage and increase intracellular ROS production, leading to apoptosis. nih.gov The generation of ROS can disrupt cellular homeostasis and activate signaling pathways that lead to cell death. Although direct evidence for ROS generation by this compound is not yet available, the potential for this mechanism exists based on the activity of related heterocyclic structures.
| Cellular Process | Role of ROS | Therapeutic Implication |
| Cellular Signaling | Second messengers | Modulation of signaling pathways |
| Oxidative Stress | Damage to DNA, proteins, lipids | Induction of apoptosis in cancer cells |
| Cellular Homeostasis | Maintenance of redox balance | Disruption of homeostasis to promote cell death |
This table describes the dual role of reactive oxygen species in cellular processes and their potential as a therapeutic target.
Nuclear Factor-kappa B (NF-κB) Translocation Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This process unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Several studies have demonstrated that certain quinazolinone derivatives can effectively inhibit the NF-κB signaling pathway. One of the key mechanisms by which these compounds exert their anti-inflammatory effects is by preventing the translocation of the NF-κB dimer to the nucleus. While the precise molecular target for some quinazolinone-based NF-κB inhibitors is still under investigation, evidence suggests that they can interfere with different stages of the NF-κB activation cascade. Some derivatives have been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, a crucial step for its full transcriptional activity.
Research on a series of 2-thiazole-5-yl-3H-quinazolin-4-one derivatives has highlighted the potential of this chemical class to act as multi-pathway inhibitors, targeting not only NF-κB but also other signaling molecules involved in cancer progression. The inhibitory activity of various quinazolinone derivatives on NF-κB has been quantified, demonstrating their potential as potent anti-inflammatory agents.
| Compound | Cell Line | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| LU1501 | SK-BR-3 | 10.16 ± 0.86 µM | |
| LU1501 | HCC1806 | 10.66 ± 1.01 µM | |
| Alkylthiourea Quinazoline Derivative 19 | dTHP-1 | IC50 for IL-6 production (downstream of NF-κB) = 0.84 µM | |
| Alkylthiourea Quinazoline Derivative 19 | dTHP-1 | IC50 for TNFα production (downstream of NF-κB) = 4.0 µM |
Anti-angiogenic Processes in Endothelial Cells
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and in pathological conditions such as tumor growth and chronic inflammation. A key signaling pathway that governs angiogenesis is mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, which is predominantly expressed on endothelial cells. The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Quinazolinone derivatives have emerged as a significant class of anti-angiogenic agents, with many exhibiting potent inhibitory effects on VEGFR-2. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds can block its autophosphorylation and subsequent downstream signaling. This inhibition of VEGFR-2 leads to a reduction in endothelial cell proliferation and migration, ultimately hampering the formation of new blood vessels.
Numerous studies have synthesized and evaluated various quinazolinone derivatives for their anti-angiogenic and VEGFR-2 inhibitory activities. The data from these studies demonstrate the potential of the quinazolinone scaffold in the development of novel anti-angiogenic therapies.
| Compound Series/Derivative | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 2,4-Disubstituted Quinazoline Derivative 11d | VEGFR-2 | Not specified, but potent inhibitor | |
| Benzo[g]quinazoline Derivative 13 | VEGFR-2 | 46.6 ± 2.8 nM | |
| Benzo[g]quinazoline Derivative 15 | VEGFR-2 | 44.4 ± 2.6 nM | |
| Quinazolin-4(3H)-one Derivative 5p | VEGFR-2 | 0.117 µM | |
| 3-phenylquinazolinone derivative XII | VEGFR-2 | 0.34 µM |
Mechanisms Underlying Anti-inflammatory and Analgesic Effects (for the quinazolinone class)
The anti-inflammatory and analgesic properties of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
Several quinazolinone derivatives have been investigated and found to exhibit significant anti-inflammatory and analgesic activities, with a primary mechanism of action being the inhibition of COX enzymes. Some of these compounds have shown selective inhibition of COX-2 over COX-1. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key contributor to the inflammatory response. Therefore, selective COX-2 inhibitors are expected to have a better safety profile with fewer gastrointestinal side effects.
The development of quinazolinone-based compounds as selective COX-2 inhibitors represents a promising therapeutic strategy for the management of inflammatory conditions and pain. The anti-inflammatory and analgesic efficacy of various quinazolinone derivatives has been demonstrated in preclinical models.
Computational and Theoretical Investigations of 7 2 Methoxyethoxy Quinazolin 4 1h One Derivatives
Molecular Modeling and Docking Studies
Molecular modeling and docking are foundational computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein or nucleic acid. These studies are crucial for understanding the structural basis of a compound's activity and for prioritizing candidates for synthesis and biological testing.
Molecular docking simulations are widely employed to investigate the interactions between quinazolinone derivatives and the active sites of various biological targets. nih.govosu.edu These studies reveal the specific types of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking—that govern the binding of the ligand. ijpscr.inforesearchgate.net
Research on quinazolinone-based compounds has identified key interaction patterns across a range of protein targets, including kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as other enzymes like phosphodiesterase 7 (PDE7) and Matrix Metalloproteinase-13 (MMP-13). nih.govnih.govnih.gov For instance, docking studies of quinazolin-4-one/3-cyanopyridin-2-one hybrids with the EGFR binding site (PDB ID: 1M17) showed a crucial hydrogen bond interaction between the quinazoline (B50416) moiety and the amino acid residue Met769. nih.gov Similarly, studies targeting MMP-13 have shown that quinazolinone derivatives can form hydrogen bonds with key residues such as Ala238, Thr245, and Thr247, while other parts of the molecule engage in hydrophobic interactions within the S1' pocket. nih.gov
These interaction profiles are critical for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications on the quinazolinone scaffold lead to enhanced or diminished biological activity. nih.gov The quinazolinone core often acts as a key anchor, forming essential hydrogen bonds, while substituents at various positions can be modified to optimize interactions with specific sub-pockets of the target's active site. rsc.orgnih.gov
| Target Protein | PDB ID | Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| EGFR | 1M17 | Met769 | Hydrogen Bond | nih.gov |
| VEGFR-2 | 3WZE | Cys919, Asp1046 | Hydrogen Bond | nih.govresearchgate.net |
| MMP-13 | 1PEX | Ala238, Thr245, Thr247 | Hydrogen Bond | nih.gov |
| PI3Kδ | 2WXH | Glu826, Val828, Asp911 | Hydrogen Bond, Electrostatic | rsc.org |
| PDE7A | 3G3N | Gln413, Ile369 | Hydrogen Bond, π-π Stacking | nih.govsemanticscholar.org |
| Human Carbonic Anhydrase II | 1BNN | His94, His96, His119 | Hydrophobic, Hydrogen Bond | ijpsdronline.com |
Beyond identifying key interactions, docking simulations predict the most probable binding orientation (pose) of a ligand within the active site and estimate the strength of this interaction, known as binding affinity. researchgate.net This affinity is typically expressed as a scoring function value (e.g., Glide Score, S-score) or as a free energy of binding (e.g., in kcal/mol). A lower energy score generally signifies a more favorable and stable interaction. ijpsdronline.com
For example, in a study of novel quinazolin-4-one derivatives as cyclooxygenase-2 (COX-2) inhibitors, docking scores were used to rank compounds based on their predicted binding strength. One derivative, designated QZN-16, showed a high binding affinity with a score of -10.32 kcal/mol, forming hydrogen bonds with residues TYR-385 and SER-530. researchgate.net In another study on EGFR and BRAFV600E inhibitors, potent quinazolin-4-one hybrids demonstrated S-scores of -9.56 kcal/mol and -9.89 kcal/mol, respectively, indicating strong binding. nih.gov These predictions are invaluable for virtual screening campaigns, where large libraries of compounds are computationally evaluated to identify promising candidates for further investigation. researchgate.net
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Quinazolin-4-one derivative (QZN-16) | COX-2 (4COX) | -10.32 | researchgate.net |
| Quinazolin-4-one/3-cyanopyridin-2-one hybrid (Compound 18) | EGFR (1M17) | -9.56 | nih.gov |
| Quinazolin-4-one/3-cyanopyridin-2-one hybrid (Compound 19) | BRAFV600E (4MNE) | -9.89 | nih.gov |
| Quinazolinone derivative (4t) | Human Carbonic Anhydrase II | -8.5 | ijpsdronline.com |
| Quinazolinone derivative (4s) | Human Carbonic Anhydrase II | -8.2 | ijpsdronline.com |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective. By simulating the movements of atoms and molecules over time, MD studies can assess the stability of the docked pose, explore conformational changes, and provide a more detailed understanding of the interactions in a simulated physiological environment. nih.govnih.gov
A key application of MD simulations is to validate the binding poses predicted by docking. semanticscholar.org The stability of the ligand-receptor complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the simulation period (e.g., 10 to 100 nanoseconds). rsc.orgnih.gov A stable complex is indicated by the RMSD values reaching a plateau, suggesting that the system has achieved equilibrium and the ligand remains securely bound in its initial pose. researchgate.net
For instance, 100 ns MD simulations of novel quinazolinone derivatives bound to targets like VEGFR2 and EGFR showed that the RMSD of the complexes remained stable throughout the simulation, confirming the stability of the docking predictions. nih.govresearchgate.net These simulations can also reveal subtle conformational adjustments in the protein's active site upon ligand binding, which are not captured by rigid docking methods. nih.gov
MD simulations allow for a detailed analysis of the dynamic behavior of interactions between the ligand and the receptor. nih.gov This includes monitoring the persistence of hydrogen bonds, the fluctuation of hydrophobic contacts, and the role of water molecules in mediating interactions. The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify regions of the protein that become more or less flexible upon ligand binding. researchgate.net
Studies on quinazolinone derivatives have used MD simulations to confirm that key hydrogen bonds identified in docking studies remain stable over time. rsc.org For example, simulations of PI3Kδ inhibitors revealed persistent hydrogen bond interactions with key residues Ser831 and Asp832. rsc.org This dynamic view provides a more realistic and robust understanding of the binding mechanism, accounting for the inherent flexibility of both the protein and the ligand in a solution environment. semanticscholar.org
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of molecules. These calculations are applied to quinazolinone derivatives to explore factors like molecular geometry, charge distribution, and chemical reactivity, which ultimately influence their biological activity. ufms.br
By performing DFT-based calculations, researchers can compute various molecular properties and reactivity descriptors. One important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. MEP maps help identify electron-rich regions (electronegative potential), which are prone to electrophilic attack and are often involved in hydrogen bond acceptor interactions, and electron-poor regions (electropositive potential), which are susceptible to nucleophilic attack. ufms.br
Furthermore, quantum chemical methods can be used to study the effects of different substituents on the quinazolinone scaffold. Calculations can determine how modifications to the structure affect thermodynamic stability, electronic characteristics, and lipophilicity. These theoretical insights into the structure-property relationships are valuable for designing derivatives with improved pharmacological profiles. ufms.br
Density Functional Theory (DFT) Analysis for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It is widely employed to calculate molecular geometries, electronic properties, and reaction mechanisms with high accuracy. rsc.org For quinazolinone derivatives, DFT calculations, often at the B3LYP/6-31G* or similar levels of theory, are used to optimize ground-state geometries and analyze frontier molecular orbitals (FMOs). nih.govnih.govnih.gov
The most critical FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE or Egap), is a key indicator of molecular stability and reactivity. nih.govmdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov
In studies of various quinazolinone analogs, DFT calculations have shown that intramolecular charge transfer can occur from the HOMO to the LUMO. nih.gov The spatial distribution of these orbitals reveals the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. rsc.orgmdpi.com
Table 1: Representative Frontier Molecular Orbital Energies from DFT Analysis of Quinazolinone Derivatives Note: These values are illustrative, based on typical findings for related heterocyclic compounds.
| Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative A | -6.32 | -1.98 | 4.34 |
| Derivative B | -6.51 | -2.25 | 4.26 |
| Derivative C | -6.45 | -2.09 | 4.36 |
Prediction of Reactivity and Physicochemical Characteristics
The energies of the frontier orbitals (HOMO and LUMO) obtained from DFT calculations are used to determine global reactivity descriptors. nih.govmdpi.com These parameters provide a quantitative understanding of a compound's reactivity and stability. mdpi.com Key descriptors include:
Ionization Potential (IP): The energy required to remove an electron (I = –E_HOMO). A high IP indicates a strong ability to donate electrons. nih.govmdpi.com
Electron Affinity (EA): The energy released when an electron is added (A = –E_LUMO). nih.gov
Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer (η = (IP - EA)/2). Molecules with a larger energy gap are generally harder and less reactive. nih.govnih.gov
Chemical Softness (S or σ): The reciprocal of hardness (S = 1/2η), indicating how easily a molecule will undergo a chemical reaction. nih.govnih.gov
Electronegativity (χ): The power of a species to attract electrons (χ = (IP + EA)/2). nih.govnih.gov
Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. nih.govmdpi.com
These computed descriptors help in comparing the reactivity of different derivatives. For instance, a compound with a smaller hardness value is considered a more reactive molecule, while a derivative with a higher electrophilicity index is more susceptible to nucleophilic attack. nih.gov
Table 2: Predicted Global Reactivity Descriptors for Representative Quinazolinone Derivatives Note: These values are illustrative, based on typical findings for related heterocyclic compounds.
| Derivative | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity (ω) |
| Derivative A | 2.17 | 0.23 | 4.15 | 3.98 |
| Derivative B | 2.13 | 0.23 | 4.38 | 4.49 |
| Derivative C | 2.18 | 0.23 | 4.27 | 4.18 |
Advanced Computational Methodologies
Beyond fundamental electronic structure analysis, advanced computational techniques are employed to simulate interactions with biological targets and to guide the design of new therapeutic agents based on the 7-(2-Methoxyethoxy)quinazolin-4(1H)-one scaffold.
In Silico Pharmacophore Modeling and Ligand-Based Drug Design
In silico pharmacophore modeling is a cornerstone of ligand-based drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target and elicit a response.
In this approach, a set of known active quinazolinone derivatives is aligned, and their common structural features responsible for their biological activity are identified. nih.govresearchgate.net The resulting pharmacophore model serves as a 3D query to screen large compound libraries for new molecules that match the model, potentially possessing similar biological activity. nih.gov This method is particularly valuable when the 3D structure of the biological target is unknown. researchgate.net Ligand-based strategies have been successfully used to develop 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore models for quinazoline-based inhibitors of various enzymes, such as acetylcholinesterase. nih.gov
Virtual Screening for Novel Scaffolds and Lead Optimization
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netnih.gov When the structure of the target protein is known, molecular docking can be used to predict the binding conformation and affinity of a ligand within the active site. researchgate.netnih.gov Quinazolinone scaffolds have been successfully used in virtual screening campaigns to identify novel inhibitors for targets like cholinesterase and Mycobacterium tuberculosis. researchgate.netnih.gov
Following the identification of an initial "hit" compound, lead optimization is performed to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This process often involves iterative cycles of chemical synthesis and biological testing, guided by computational analysis. nih.gov For example, structure-activity relationship (SAR) studies, informed by docking, can suggest modifications to the quinazolinone core to enhance interactions with the target protein. nih.gov A lead optimization strategy was utilized in the design of a series of quinazoline derivatives as multi-targeting agents for Alzheimer's disease. nih.gov The discovery of AZD3229, a potent pan-KIT mutant inhibitor with a 7-(2-methoxyethoxy)quinazolin core, exemplifies a successful outcome of scaffold optimization. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.commdpi.com By mapping properties onto this unique molecular surface, researchers can gain detailed insights into how molecules are packed in a solid state. researchgate.net
The analysis generates several key outputs:
d_norm surface: This surface is mapped with colors to indicate intermolecular contacts. Red spots highlight contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds, while blue regions represent longer contacts. mdpi.comnih.gov
For various quinazolinone and related heterocyclic structures, Hirshfeld analysis has revealed the dominant role of specific interactions. nih.govmdpi.comiucr.org Typically, H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to surface interactions, governing the supramolecular architecture of the crystal. nih.govnih.goviucr.org This analysis is crucial for understanding the stability and physical properties of the solid form of the compound.
Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Quinazolinone Analogs Note: Data compiled from analyses of similar crystalline structures. nih.goviucr.org
| Interaction Type | Contribution (%) |
| H···H | 36.1 |
| C···H / H···C | 25.8 |
| O···H / H···O | 17.7 |
| Cl···H / H···Cl | 10.3 |
| Other | 10.1 |
Pre Clinical Biological Evaluation and Therapeutic Research Potential
Mechanistic Validation in Biological Systems
Understanding how a compound interacts with its molecular target is fundamental to validating its mechanism of action. For the quinazolin-4(1H)-one scaffold, several potential targets have been identified through research on various derivatives. Docking studies have suggested that some quinazolin-4(1H)-one derivatives may exert their effects by inhibiting enzymes like cyclooxygenase-2 (COX-2). nih.gov This interaction would directly impact downstream inflammatory pathways by blocking the synthesis of prostaglandins.
Another identified target for this class of compounds is the hypoxia-inducible factor-1α (HIF-1α) transcriptional factor. nih.gov A high-throughput screen identified a quinazolin-4-one compound as an inhibitor of the HIF-1 signaling pathway. nih.gov The accumulation of HIF-1α under hypoxic conditions activates a range of genes involved in processes like angiogenesis. Inhibition of this pathway could therefore have significant therapeutic implications. It has been postulated that the activity of these quinazolin-4-ones against HIF-1α accumulation may occur via the Ras/Raf/MEK/ERK signaling pathway. nih.gov
Assessing target engagement in a cellular context is crucial. Modern techniques allow for the direct quantification of intracellular drug binding and can link this engagement to subsequent phenotypic changes. biorxiv.orgbiorxiv.org Such approaches enable researchers to confirm that the compound reaches its intended target within the cell and elicits the expected downstream signaling events, thereby providing a robust validation of its biological mechanism. biorxiv.org
The effect of a compound on cellular behavior provides critical insight into its therapeutic potential, particularly in oncology. Cellular phenotype analysis involves observing and quantifying changes in cell morphology, proliferation, and movement. Assays for assessing in vitro tumor cell migration and invasion are standardized methods to evaluate the anti-metastatic potential of a compound. nih.gov
These assays can reveal distinct modes of invasion, such as mesenchymal or amoeboid movement, providing detailed information on the compound's mechanism. nih.gov For example, single-cell migration assays that utilize well-characterized extracellular environments can be used to measure changes in cell morphology, speed, and directionality in response to a test agent. nih.gov Such analyses have demonstrated the ability to direct cell phenotypes between amoeboid and mesenchymal-like states, which is highly relevant for studying cancer cell invasiveness. nih.gov The investigation of quinazolin-4(1H)-one derivatives in these assays would be a logical step to characterize their effects on cellular processes like cell cycle progression, migration, and the ability of cancer cells to invade surrounding tissues.
Exploration of Other Pharmacological Activities (pre-clinical)
The quinazoline (B50416) scaffold is prominently associated with significant anti-inflammatory and analgesic activities. researchgate.netmdpi.com Numerous studies have demonstrated the potential of quinazolin-4(1H)-one derivatives in mitigating inflammation and pain in pre-clinical models. A key mechanism underlying these properties is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a central mediator of inflammation and pain. nih.govnih.gov
Research has shown that synthesized series of 2-phenyl-4(3H) quinazolinone derivatives exhibit potent anti-inflammatory and analgesic effects in rat models. nih.gov In vivo anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model, where the compound's ability to reduce swelling is measured over time. fabad.org.tr Some novel quinazolinones conjugated with other molecules have shown COX-2 selectivity comparable to the standard drug celecoxib (B62257) and have demonstrated superior inhibition of the inflammatory mediator nitric oxide in macrophage cells. nih.gov
| Compound Class | Activity | Model/Target | Key Finding |
|---|---|---|---|
| 2-phenyl-4(3H) quinazolinone derivatives | Anti-inflammatory, Analgesic | Experimental rats; Docking into COX-2 | Showed potent activity compared to indomethacin. nih.gov |
| Quinazolinones conjugated with ibuprofen/indole acetamide | Anti-inflammatory, Analgesic | Selective COX-2 inhibitors | Exhibited superior COX-2 selectivity and potent analgesic activity. nih.gov |
| Novel quinazolinone derivatives | Anti-inflammatory | Carrageenan induced paw edema (in-vivo) | Certain derivatives exhibited good anti-inflammatory activity. fabad.org.tr |
| 1,4-Dihydroquinazolin-3(2H)-yl benzamide (B126) derivatives | Anti-inflammatory, Analgesic | COX-1/2 inhibitory activity | Showed an improved gastric profile compared to standard NSAIDs. mdpi.com |
The quinazoline core structure is a versatile pharmacophore that has been extensively explored for its potential against a wide range of pathogens. Derivatives of quinazoline have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-viral, and anti-HIV properties. nih.govrphsonline.com This wide-ranging activity makes the quinazoline scaffold a privileged structure in medicinal chemistry for the development of new anti-infective agents. researchgate.netnih.gov
The antimicrobial action of these compounds can be attributed to various mechanisms. For some derivatives, increased hydrophobicity allows for better penetration of the bacterial cell membrane. eco-vector.com Other compounds may function by binding to and inhibiting essential enzymes involved in DNA replication and protein synthesis. eco-vector.com Specifically, docking studies have suggested that certain quinazolinone Schiff base derivatives act as DNA gyrase inhibitors, a well-established target for antibacterial drugs. nih.gov The antimicrobial efficacy of quinazoline derivatives has been demonstrated against a variety of pathogenic strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. orientjchem.orgeco-vector.comnih.gov Furthermore, selected quinazoline derivatives have also shown antiviral activity against viruses such as the influenza A virus (H1N1). rphsonline.com
| Compound Class | Activity | Target Organism/Virus | Proposed Mechanism/Target |
|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | Antibacterial | Staphylococcus aureus, Streptococcus pneumoniae | Increased membrane solubility; Inhibition of DNA/protein synthesis enzymes. eco-vector.com |
| Quinazolinone Schiff base derivatives | Antibacterial | E. coli, P. aeruginosa, S. aureus | DNA gyrase inhibition. nih.gov |
| Thienoisoindolequinazoline derivatives | Antibacterial | Various bacterial strains | Potent activity with MIC values of 16–32 μg/mL. rphsonline.com |
| 2,3-dihydroquinazolin-4(1H)-ones | Antiviral | Influenza virus A (H1N1) | Not specified. rphsonline.com |
Challenges and Future Research Directions
Addressing Mechanisms of Resistance to Tyrosine Kinase Inhibitors
A primary challenge in the clinical use of quinazoline-based TKIs is the development of drug resistance. nih.gov Patients who initially respond to treatment can eventually experience disease progression due to various resistance mechanisms. nih.gov A significant focus of future research is to understand and circumvent these pathways.
Key resistance mechanisms include:
Secondary Mutations: The EGFR T790M mutation is a well-documented mechanism of acquired resistance to first- and second-generation EGFR TKIs. nih.gov This "gatekeeper" mutation alters the kinase's ATP-binding pocket, reducing the inhibitor's efficacy without diminishing the receptor's kinase activity. nih.gov
Bypass Signaling Pathway Activation: Tumors can develop resistance by activating alternative signaling pathways, a phenomenon known as "oncogenic shift." nih.gov Amplification of the MET receptor tyrosine kinase is a notable example, which reactivates downstream signaling through pathways like PI3K/AKT and MEK/ERK, thereby bypassing the inhibited EGFR. aacrjournals.org Other pathways, such as HER2 upregulation or KRAS activation, can also contribute to resistance. nih.govnih.gov
Histologic Transformation: In some cases, tumors undergo a transformation into a different cancer type, such as the transition from non-small cell lung cancer to small cell lung cancer, rendering the initial targeted therapy ineffective. nih.gov
Strategies to overcome this resistance are a major research thrust. This includes the development of next-generation inhibitors that are effective against common resistance mutations like T790M. nih.gov Furthermore, combination therapies that simultaneously target both the primary driver oncogene (e.g., EGFR) and the bypass pathway (e.g., MET) are being actively investigated in clinical trials. nih.gov Another promising approach is the dual targeting of EGFR by combining different classes of inhibitors, such as a TKI with a monoclonal antibody like cetuximab. aacrjournals.org
Development of Highly Selective and Potent Quinazolinone-Based Agents
While potent inhibition of the target kinase is crucial, selectivity is equally important to minimize off-target effects and associated toxicities. nih.gov A significant challenge is designing agents that can distinguish between wild-type and mutated forms of a kinase, or between different kinases within the same family. nih.gov
Future research is directed at synthesizing novel quinazolinone derivatives with improved selectivity profiles. For instance, efforts are underway to create inhibitors that are highly selective for mutant forms of EGFR (e.g., L858R/T790M) over the wild-type receptor, which could lead to a wider therapeutic window. nih.gov Structure-activity relationship (SAR) studies are critical in this endeavor, revealing that modifications at various positions of the quinazoline (B50416) ring can significantly influence both potency and selectivity. nih.govnih.gov For example, the nature and positioning of substituents on the benzene (B151609) and pyrimidine (B1678525) rings strongly influence the compound's properties and biological activity. nih.gov The development of compounds with nanomolar inhibitory concentrations (IC50) against cancer cell lines remains a key objective, with several new derivatives showing promising high potency. mdpi.comnih.gov
| Compound Class | Key Feature | Therapeutic Goal |
| Mutant-Selective Inhibitors | Higher affinity for mutated kinases (e.g., EGFR T790M) than wild-type. | Overcome resistance and reduce side effects associated with wild-type EGFR inhibition. nih.gov |
| Pan-HER Inhibitors | Broad activity against multiple members of the HER family (EGFR, HER2, etc.). | Address cancers driven by different HER receptors and potentially delay resistance. nih.gov |
| Dual Kinase Inhibitors | Designed to inhibit two distinct kinase targets simultaneously (e.g., EGFR and VEGFR). | Target multiple oncogenic pathways, potentially leading to synergistic anticancer effects. nih.gov |
Exploration of Novel Quinazoline Scaffolds and Hybrid Molecules for Multitargeting
The complexity of diseases like cancer, which often involve multiple dysregulated pathways, has spurred the development of multi-target drugs. rsc.org The quinazoline scaffold is an ideal platform for creating such agents through molecular hybridization, a technique that combines two or more pharmacologically active structures into a single molecule. nih.gov
This strategy aims to:
Overcome Drug Resistance: Targeting parallel or downstream pathways simultaneously can make it more difficult for cancer cells to develop resistance. nih.gov
Improve Pharmacokinetic Profiles: Hybridization can be used to optimize the drug-like properties of a lead compound.
Researchers are exploring numerous hybrid designs, combining the quinazolinone core with other heterocyclic systems known for their biological activity, such as 1,2,3-triazole, oxadiazole, and pyrazole. nih.govrsc.orgnih.gov For example, quinazoline-1,2,3-triazole hybrids have been designed as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II. nih.gov Another approach involves creating conjugates of a quinazoline TKI with other anticancer agents, such as combining the features of the VEGFR-2 inhibitor vandetanib (B581) and the HDAC inhibitor vorinostat (B1683920) into a single molecule. rsc.org
Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery
The discovery and optimization of new therapeutic agents is a time-consuming and expensive process. nih.gov The integration of advanced computational methods with traditional experimental techniques is a key strategy for accelerating the development of novel quinazolinone-based drugs. researchgate.net
Computational approaches play a vital role in:
Target Identification and Validation: In silico tools help identify and validate new biological targets for quinazoline derivatives.
Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a biological target to identify promising hits, reducing the number of compounds that need to be synthesized and tested. openmedicinalchemistryjournal.com
Structure-Based Drug Design: Molecular docking and molecular dynamics simulations provide insights into how a molecule binds to its target protein. nih.govresearchgate.net This allows for the rational design of more potent and selective inhibitors. For example, docking studies can predict the binding mode of quinazolinone derivatives within the ATP-binding site of kinases like EGFR, guiding further structural modifications. mdpi.com
QSAR (Quantitative Structure-Activity Relationship): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of new, unsynthesized derivatives. nih.gov
These computational studies facilitate a more targeted and efficient drug discovery process, helping to design compounds with improved pharmacological profiles before committing to costly and time-intensive synthesis and biological evaluation. researchgate.netresearchgate.net
Identification of New Therapeutic Avenues Beyond Established Indications
While the quinazoline scaffold is most famously associated with anticancer agents, particularly kinase inhibitors, its therapeutic potential is far broader. nih.govcabidigitallibrary.org The diverse biological activities exhibited by quinazolinone derivatives make them attractive candidates for treating a wide range of other diseases. mdpi.com
Future research is actively exploring these new therapeutic avenues:
Anti-inflammatory Agents: Some quinazolinone derivatives have shown potential as inhibitors of key inflammatory mediators like cyclooxygenase (COX), suggesting applications in inflammatory diseases. mdpi.com
Antimicrobial Agents: The quinazoline framework has been explored for developing novel antibacterial and antifungal agents, which is crucial in the face of growing antibiotic resistance. mdpi.comrroij.com
Neurodegenerative Diseases: The ability of some quinazolinones to cross the blood-brain barrier makes them suitable for targeting central nervous system disorders. nih.gov Recent studies have highlighted the potential of quinazoline derivatives as multi-target agents for Alzheimer's disease by inhibiting cholinesterases, β-amyloid aggregation, and oxidative stress. mdpi.com
Other Indications: The pharmacological versatility of this scaffold has led to investigations into its use as antiviral, anticonvulsant, antihypertensive, and antidiabetic agents. nih.govmdpi.comnih.gov
The exploration of these non-cancer indications represents a significant growth area for quinazolinone-based drug discovery, promising to expand the therapeutic utility of this privileged chemical scaffold.
Q & A
Basic: What are the standard synthetic routes for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized quinazolinone precursors. Key steps include:
- Nucleophilic substitution : Introducing the 2-methoxyethoxy group via reaction with methoxyethoxy chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Formation of the quinazolinone core using anthranilic acid derivatives and urea/thiourea in acidic or reflux conditions .
- Purification : Column chromatography or recrystallization to isolate the final product, verified via melting point and spectroscopic data .
Basic: How is the structural integrity of this compound confirmed?
Answer:
Routine characterization employs:
- NMR spectroscopy : H and C NMR to confirm substituent positions and absence of impurities (e.g., methoxyethoxy proton signals at δ 3.5–4.0 ppm) .
- IR spectroscopy : Detection of carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and ether (C-O-C) bands at 1100–1250 cm⁻¹ .
- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ ion) .
Basic: What preliminary biological assays are used to evaluate its activity?
Answer:
Initial screens include:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorometric assays targeting kinases or TNF-α to identify mechanistic pathways .
Advanced: How can synthetic yield be optimized for scale-up?
Answer:
Advanced strategies involve:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
- Microwave-assisted synthesis : Reduced reaction time and improved regioselectivity .
- Flow chemistry : Continuous processing to enhance reproducibility and minimize side reactions .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
Discrepancies may arise from:
- Structural analogs : Subtle differences in substituents (e.g., methoxy vs. ethoxy groups) altering binding affinity .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
- Cellular context : Account for cell line-specific expression of target proteins (e.g., EGFR variants) .
Advanced: What computational methods support SAR studies?
Answer:
- Molecular docking : Autodock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR kinase domain) .
- QSAR modeling : Use Hammett constants or DFT-calculated electronic parameters to correlate substituent effects with activity .
- MD simulations : Assess binding stability over time (≥50 ns trajectories) .
Advanced: How to address low solubility in pharmacological assays?
Answer:
- Prodrug design : Introduce phosphate or ester groups for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
Advanced: What analytical methods validate purity for in vivo studies?
Answer:
- HPLC-DAD/UV : Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to achieve ≥95% purity .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .
Advanced: How to elucidate the mechanism of action in complex biological systems?
Answer:
- Transcriptomics/proteomics : RNA-seq or LC-MS/MS to identify differentially expressed pathways .
- Kinase profiling panels : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) to pinpoint targets .
- CRISPR-Cas9 knockout : Validate target relevance using gene-edited cell lines .
Advanced: What strategies improve metabolic stability?
Answer:
- Deuterium exchange : Replace labile hydrogens (e.g., methoxy groups) to slow CYP450-mediated oxidation .
- Structural rigidification : Introduce cyclic substituents to reduce conformational flexibility and enzymatic cleavage .
- In vitro microsomal assays : Screen with liver microsomes (human/rat) to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
